molecular formula C21H20N2OS2 B3004625 2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-96-8

2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B3004625
CAS RN: 877653-96-8
M. Wt: 380.52
InChI Key: JDRROQBQZPOJEF-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain at least one atom other than carbon within their ring structure, and are a rapidly growing area of organic synthesis .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves several functional groups. The core structure is a pyrimidine ring fused with a thiophene ring .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. The thienopyrimidine moiety, in particular, is known to exhibit antimicrobial properties . Researchers have synthesized derivatives of thienopyrimidines to screen for activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. The benzylsulfanyl group could potentially be modified to enhance the compound’s affinity for bacterial enzymes or receptors, making it a valuable candidate for developing new antibiotics.

Biotechnology: Enzyme Inhibition

In biotechnological research, the compound’s structure could be utilized to design enzyme inhibitors. The benzylsulfanyl and thienopyrimidinone groups can be essential for binding to the active sites of enzymes. For instance, compounds with similar structures have shown high affinity towards tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme target for antibacterial drug development .

Mechanism of Action

The mechanism of action of these compounds often depends on their specific structure and the target they interact with. For instance, some pyrido[2,3-d]pyrimidines exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

properties

IUPAC Name

2-benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-10-15(2)12-17(11-14)23-20(24)19-18(8-9-25-19)22-21(23)26-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRROQBQZPOJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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